Fustin Fustin (+)-trans-fustin is the (2R,3R)-stereoisomer of fustin.
Fustin is a natural product found in Virgilia oroboides, Capsicum annuum, and other organisms with data available.
See also: Cotinus coggygria whole (part of); Toxicodendron succedaneum whole (part of).
Brand Name: Vulcanchem
CAS No.: 20725-03-5
VCID: VC21335263
InChI: InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
SMILES: C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Fustin

CAS No.: 20725-03-5

VCID: VC21335263

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Fustin - 20725-03-5

Description

Fustin, also known as dihydrofisetin, is a flavanonol, a type of flavonoid compound. It is primarily found in plants such as young fustic (Cotinus coggygria) and the lacquer tree (Toxicodendron vernicifluum) . Fustin's chemical structure is characterized by its molecular formula, C15H12O6, and it lacks a double bond in the C-ring, distinguishing it from fisetin .

Biological Activities of Fustin

Fustin exhibits several biological activities:

  • Neuroprotective Effects: Fustin has shown protective effects against 6-hydroxydopamine-induced neuronal cell death, indicating potential neuroprotective properties .

  • Antidiabetic Effects: It inhibits increases in blood glucose levels and serum total cholesterol, triglyceride, and malondialdehyde (MDA) levels in a mouse model of streptozotocin-induced diabetes .

  • Cognitive Protection: Fustin prevents Aβ42-induced decreases in contextual- and tone fear conditioning freezing time in mice, suggesting potential cognitive protective effects .

Derivatives of Fustin

One notable derivative of fustin is fustin 3-O-beta-D-galactoside. This compound is a flavanone glycoside where fustin is attached to a beta-D-galactosyl moiety at position 3 via a glycosidic linkage. Its molecular formula is C21H22O11, and it has a molecular weight of approximately 450.4 g/mol .

Research Findings and Applications

Fustin's diverse biological activities make it a compound of interest in various research fields:

  • Pharmacological Studies: Its antidiabetic and neuroprotective effects suggest potential applications in the treatment of diabetes and neurodegenerative diseases.

  • Natural Product Chemistry: Fustin's presence in plants highlights its role in plant metabolism and potential uses in herbal medicine.

  • Biological Interactions: Fustin enhances the effects of other compounds, such as epigallocatechin-3-O-gallate, in reducing cell viability in certain cancer cell lines .

CAS No. 20725-03-5
Product Name Fustin
Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
Standard InChIKey FNUPUYFWZXZMIE-LSDHHAIUSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
SMILES C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Synonyms 2,3-Dihydrofisetin; Fustin
PubChem Compound 5317435
Last Modified Aug 15 2023

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